molecular formula C17H15ClN4O B6450135 N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549025-31-0

N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450135
CAS No.: 2549025-31-0
M. Wt: 326.8 g/mol
InChI Key: NGTZMVVBTAGEHN-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the construction of the imidazo[1,2-b]pyridazine core followed by functionalization at various positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using transition metal catalysts . The reaction conditions may include temperatures ranging from room temperature to reflux, and solvents such as dimethylformamide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and chlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-13-4-2-1-3-12(13)9-19-17(23)14-7-8-16-20-15(11-5-6-11)10-22(16)21-14/h1-4,7-8,10-11H,5-6,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZMVVBTAGEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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